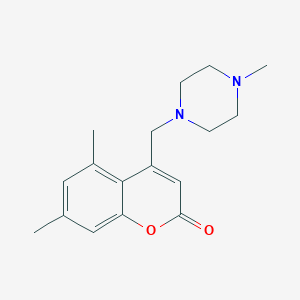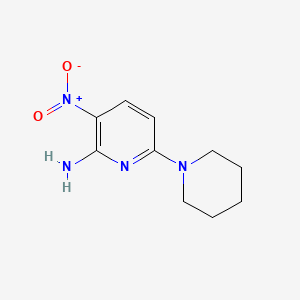![molecular formula C9H8N2OS B2545919 4-(Prop-2-en-1-yloxy)tieno[3,2-d]pirimidina CAS No. 2168366-39-8](/img/structure/B2545919.png)
4-(Prop-2-en-1-yloxy)tieno[3,2-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is part of the thieno[3,2-d]pyrimidine family, known for their various biological activities, including anticancer properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing various thieno[3,2-d]pyrimidine derivatives with potential biological activities.
Biology: The compound has shown significant anticancer activity against several cancer cell lines, including central nervous system cancer, colon cancer, ovarian cancer, prostate cancer, and leukemia.
Medicine: Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.
Industry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mecanismo De Acción
Target of Action
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities
Mode of Action
Thieno[3,2-d]pyrimidines often interact with their targets by binding to specific sites, which can lead to changes in cellular processes .
Biochemical Pathways
Thieno[3,2-d]pyrimidines, in general, can affect a variety of biochemical pathways depending on their specific targets .
Métodos De Preparación
The synthesis of 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Análisis De Reacciones Químicas
4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst to form 1,2,3-triazole derivatives.
Cyclization Reactions: The β-keto amides derived from this compound can be cyclized to form thienopyrimidine-2,4-diones.
Common reagents used in these reactions include copper sulfate, sodium ascorbate, formic acid, triethyl orthoformate, and pyrrolidine . The major products formed from these reactions are various thieno[3,2-d]pyrimidine derivatives, including 1,2,3-triazole fragments .
Comparación Con Compuestos Similares
4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to distinct chemical and biological properties.
The uniqueness of 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine lies in its ability to form various derivatives with significant anticancer activity, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
4-prop-2-enoxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-4-12-9-8-7(3-5-13-8)10-6-11-9/h2-3,5-6H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMWBLNDASRBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=C1SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)
![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)
![5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2545847.png)

![ethyl 2-[2-(benzenesulfonyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)


![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)
